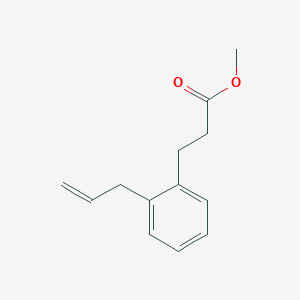

Methyl 3-(2-Allylphenyl)propanoate

Description

Methyl 3-(2-Allylphenyl)propanoate is an ester derivative of phenylpropanoic acid, characterized by an allyl substituent at the ortho position of the phenyl ring and a methyl ester group at the terminal carboxylic acid. For example, methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate, a related phenylpropanoic acid derivative, was isolated from Ficus stenophylla roots and identified as a new natural product . Such compounds often serve as intermediates in pharmaceutical synthesis or as bioactive agents.

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

methyl 3-(2-prop-2-enylphenyl)propanoate |

InChI |

InChI=1S/C13H16O2/c1-3-6-11-7-4-5-8-12(11)9-10-13(14)15-2/h3-5,7-8H,1,6,9-10H2,2H3 |

InChI Key |

UVUFTILVOHEPKX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC=CC=C1CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-Allylphenyl)propanoate typically involves the esterification of 3-(2-allylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-Allylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.

Substitution: Nucleophiles such as sodium azide (NaN3) for substitution reactions.

Major Products Formed:

Oxidation: Formation of epoxides or alcohols.

Reduction: Formation of primary alcohols.

Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Chemistry: Methyl 3-(2-Allylphenyl)propanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It can also serve as a substrate for investigating the activity of esterases and other related enzymes.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the synthesis of pharmacologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-Allylphenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The allyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 3-(2-Allylphenyl)propanoate, highlighting differences in substituents, synthesis methods, and applications:

Key Structural and Functional Differences

Sulfur-containing analogs (e.g., 3-(allylsulfonio)propanoates) exhibit distinct degradation pathways, producing volatile sulfur compounds (e.g., diallyl sulfide) via bacterial lyase activity .

Synthetic Accessibility: this compound likely requires allylation at the ortho position, which may involve directed C–H activation or Friedel-Crafts alkylation. In contrast, methyl indole-containing analogs (e.g., compound 3a in ) are synthesized via Pd-catalyzed arylation, achieving quantitative yields under mild conditions.

Applications: Natural derivatives (e.g., methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate) are explored for phytochemical or pharmacological activity . Synthetic esters with isocyanate or sulfonio groups serve as intermediates in drug discovery or materials science .

Physical and Spectral Data

- This compound: Predicted logP ~2.5 (moderate lipophilicity); expected NMR signals: δ 5.8–5.2 (allyl protons), δ 3.6 (ester OCH₃), and aromatic protons at δ 7.2–7.4.

- Comparison: 3-(2-Methoxyphenyl)propanoic acid: Sharp melting point (85–89°C) due to crystalline packing . Methyl (2S)-2-acetamido-3-(2-phenylindol-3-yl)propanoate: Melting point 82–83°C; confirmed by chiral HPLC and X-ray crystallography .

Biological Activity

Methyl 3-(2-Allylphenyl)propanoate is an organic compound notable for its unique structure and potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an allyl group attached to a phenyl ring, which contributes to its distinct reactivity. The presence of the ester functional group allows for various chemical transformations, making it a versatile compound in organic synthesis.

The biological activity of this compound primarily involves:

- Hydrolysis : The ester group can be hydrolyzed to release the corresponding acid and alcohol, which may engage in various biochemical pathways.

- Metabolic Transformations : The allyl group can undergo metabolic changes, forming reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity.

Enzyme Interactions

This compound can serve as a substrate for various enzymes, particularly esterases. Its interactions with these enzymes can provide insights into metabolic pathways and the compound's biological effects. Studies on related esters have demonstrated that they can modulate enzyme activity, influencing processes such as lipid metabolism and detoxification.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

- Study on Allyl Isothiocyanate : Research showed that AITC increased neutrophil counts and affected various enzyme activities in model organisms, indicating a potential immunomodulatory effect .

- Antiproliferative Activity : Compounds similar to this compound have been evaluated for their antiproliferative effects against cancer cell lines. Some analogs demonstrated significant cytotoxicity, suggesting that structural modifications might enhance or alter biological activity .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Methyl 3-(4-Hydroxyphenyl)propanoate | Antioxidant properties | Hydroxy group enhances reactivity |

| Allyl Isothiocyanate | Anticancer activity | Induces apoptosis in cancer cells |

| Methyl 3-(1H-Pyrrol-2-yl)propanoate | Antimicrobial effects | Contains a pyrrole ring |

This compound stands out due to its unique allyl substitution, which may influence its reactivity and biological interactions compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.